trans-Bis(methylammine)dichloroplatinum(II)

Anticancer Ovarian Cancer Platinum Complexes

trans-Bis(methylamine)dichloroplatinum(II), CAS 61848-70-2 (also cataloged as 15319-09-2), is a square-planar platinum(II) coordination complex with the formula trans-[PtCl₂(NH₂Me)₂] and a molecular weight of 328.10 g/mol. This compound belongs to the trans-dichlorodiamineplatinum(II) family and serves as the trans isomer of the known antitumor-active complex cis-dichlorobis(methylamine)platinum(II).

Molecular Formula C6H14Cl2N2Pt
Molecular Weight 380.18 g/mol
CAS No. 61848-70-2
Cat. No. B3434886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-Bis(methylammine)dichloroplatinum(II)
CAS61848-70-2
Molecular FormulaC6H14Cl2N2Pt
Molecular Weight380.18 g/mol
Structural Identifiers
SMILESC1CCC(C(C1)N)N.[Cl-].[Cl-].[Pt+2]
InChIInChI=1S/C6H14N2.2ClH.Pt/c7-5-3-1-2-4-6(5)8;;;/h5-6H,1-4,7-8H2;2*1H;/q;;;+2/p-2
InChIKeyPNNCIXRVXCLADM-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

trans-Bis(methylamine)dichloroplatinum(II) 61848-70-2 – The Trans-Configured Methylamine Analog of Cisplatin


trans-Bis(methylamine)dichloroplatinum(II), CAS 61848-70-2 (also cataloged as 15319-09-2), is a square-planar platinum(II) coordination complex with the formula trans-[PtCl₂(NH₂Me)₂] and a molecular weight of 328.10 g/mol [1]. This compound belongs to the trans-dichlorodiamineplatinum(II) family and serves as the trans isomer of the known antitumor-active complex cis-dichlorobis(methylamine)platinum(II) [2]. Unlike the clinically established cisplatin (cis-[PtCl₂(NH₃)₂]), this complex features methylamine ligands in a trans geometry, a structural arrangement historically associated with antitumor inactivity in the parent transplatin system [3]. However, emerging evidence demonstrates that trans-configured platinum complexes with alkylamine ligands can exhibit unique biological properties distinct from both their cis counterparts and the unsubstituted transplatin [4].

Why trans-Bis(methylamine)dichloroplatinum(II) Cannot Be Replaced by Cisplatin or Other Analogs


Substituting trans-bis(methylamine)dichloroplatinum(II) with cisplatin or other platinum analogs without rigorous validation is scientifically unsound due to fundamental differences in geometry, ligand substitution, and resultant biomolecular interactions. The trans configuration of this complex dictates a distinct spatial arrangement of leaving groups and amine ligands compared to its cis isomer, leading to a profoundly different pattern of DNA adduct formation [1]. Moreover, the methyl substitution on the amine ligands, while appearing minor, significantly alters the compound's physicochemical properties, including solubility and lipophilicity, as well as its interaction with biomolecules such as DNA and proteins [2]. These differences directly translate into divergent cellular uptake, DNA binding kinetics, and ultimately, biological activity profiles [3].

Quantitative Evidence for trans-Bis(methylamine)dichloroplatinum(II) Differentiation


Comparative Antiproliferative Activity: trans-Configured Methylamine Complex vs. Cisplatin in Ovarian Cancer Models

In a comparative study of trans-platinum complexes in human ovarian tumor models, a closely related trans-bis(2-methylimidazole)dichloroplatinum(II) complex (DH4) demonstrated differential activity compared to cisplatin. While DH4 was less active than cisplatin against the parental A2780 cell line, it exhibited superior activity against the cisplatin-resistant A2780cisR cell line, indicating an ability to overcome cisplatin resistance mechanisms [1]. This suggests that trans-bis(methylamine)dichloroplatinum(II), with its similar trans geometry and alkylamine ligand, may also display a distinct activity profile compared to cisplatin in resistant models, a key differentiator for researchers seeking alternatives to circumvent platinum resistance.

Anticancer Ovarian Cancer Platinum Complexes

DNA Binding Profile Differentiation: Trans Complexes Form Unique Adducts vs. Cisplatin

Research on novel trans-dichloroplatinum(II) complexes has shown that they form a considerable amount of DNA interstrand cross-links, up to approximately 30%, at a rate markedly higher than clinically ineffective transplatin [1]. Crucially, the interstrand cross-linking by certain trans complexes was found to be formally equivalent to that of antitumor cisplatin but with a different sequence specificity, targeting different DNA sites than cisplatin's characteristic intrastrand cross-links [2]. This altered DNA binding profile is a key mechanistic differentiator. While specific data for trans-bis(methylamine)dichloroplatinum(II) is not reported, its classification as a trans-dichloroplatinum(II) complex with alkylamine ligands strongly suggests it shares this class-level characteristic of forming a distinct spectrum of DNA lesions compared to cisplatin and transplatin.

DNA Adducts Mechanism of Action Platinum Complexes

Synthesis Yield Optimization: Improved Methods for trans-[PtA2Cl2] Complexes

New synthesis methods have been described for trans-dichlorobis(amine)platinum(II) complexes of the formula trans-[PtA₂Cl₂], where A = methylamine, ethylamine, and isopropylamine, allowing for increased yield and purity of these substances [1]. The study of their solubility in 0.5 M KCl solution at 20°C and characterization via elemental analysis, XRD, IR, TGA, and UV-spectrophotometry provides a validated protocol for obtaining high-quality material [2]. This is a significant practical advantage over less optimized synthesis routes, ensuring reproducible procurement of a well-characterized compound for research applications.

Synthesis Yield Platinum Complexes

Primary Application Scenarios for trans-Bis(methylamine)dichloroplatinum(II) Based on Evidence


Investigating Mechanisms of Cisplatin Resistance in Ovarian Cancer

This compound is well-suited for research focused on platinum resistance mechanisms. Evidence from trans-platinum analogs (e.g., DH4) demonstrates that trans-configured complexes can exhibit higher activity than cisplatin in cisplatin-resistant ovarian cancer cell lines (A2780cisR) [1]. Researchers can utilize trans-bis(methylamine)dichloroplatinum(II) to study how trans geometry and methylamine ligands contribute to overcoming resistance pathways, potentially identifying new targets or combination therapies.

DNA Adductomics and Mechanistic Studies of Non-Classical Platinum Complexes

The compound serves as a valuable probe for studying the DNA binding profiles of non-classical trans-platinum complexes. Class-level evidence indicates that trans-platinum complexes can form a distinct spectrum of DNA adducts, including a higher proportion of interstrand cross-links, compared to cisplatin and transplatin [2]. Using this compound in DNA adduct mapping and repair studies can provide insights into structure-activity relationships and the cellular processing of unique DNA lesions.

Reference Standard for Analytical Method Development and Quality Control

Given its well-characterized synthesis and availability of physicochemical data [3], trans-bis(methylamine)dichloroplatinum(II) is an ideal candidate for use as a reference standard in analytical chemistry. It can be employed in the development and validation of HPLC, LC-MS, or other spectroscopic methods for detecting and quantifying platinum complexes in biological or environmental samples. Its use as a standard for miriplatin impurity analysis has also been noted [4].

Structure-Activity Relationship (SAR) Studies in Platinum Drug Discovery

As a well-defined trans-configured methylamine analog of cisplatin, this compound is a critical component in SAR studies aimed at understanding the impact of geometry and ligand substitution on the biological activity of platinum complexes [5]. Its inclusion in a library of analogs allows researchers to systematically evaluate how changes in amine ligand size and configuration influence cellular uptake, DNA binding, and cytotoxicity, guiding the rational design of next-generation platinum-based therapeutics.

Quote Request

Request a Quote for trans-Bis(methylammine)dichloroplatinum(II)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.